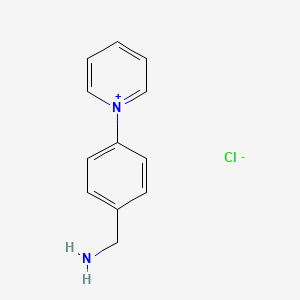
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol . It is known for its applications in the pharmaceutical and biotechnology industries, particularly in drug development research . This compound is also referred to as Nicorandil Impurity 72 Hydrochloride .
Mechanism of Action
Target of Action
This compound is often used in drug development research, specifically in the creation of pyridine derivatives for medical applications .
Mode of Action
It’s known that the compound interacts with its targets to induce certain biochemical changes, which are crucial in drug development research .
Result of Action
It’s known that the compound plays a significant role in the creation of pyridine derivatives for medical applications .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various biomolecules in biochemical reactions
Cellular Effects
It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride is stored under inert gas (nitrogen or Argon) at 2–8 °C . It is slightly soluble in DMSO when heated and sonicated, methanol, and water . It is a solid and brown in color . It is hygroscopic
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride typically involves the reaction of 4-(aminomethyl)phenyl with pyridine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the chloride salt . The compound is hygroscopic and should be stored under inert gas (nitrogen or argon) at 2–8°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and requires specific storage conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of pyridine derivatives.
Biology: Employed in studies involving neurotransmitters and associated metabolites.
Medicine: Utilized in drug development research, particularly for creating new pharmaceutical compounds.
Industry: Applied in the production of various chemical intermediates and final products.
Comparison with Similar Compounds
Nicorandil Impurity 72 Hydrochloride: A closely related compound with similar applications.
4-(Aminomethyl)phenylpyridine: Another derivative used in similar research contexts.
Uniqueness: 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride is unique due to its specific structure, which allows it to act as an effective derivatization reagent for carboxylic acids and aldehydes. This property makes it particularly valuable in mass spectrometry imaging and other analytical techniques .
Properties
IUPAC Name |
(4-pyridin-1-ium-1-ylphenyl)methanamine;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2.ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h1-9H,10,13H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJUNRJXBXYTMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)CN.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2840246.png)
![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)
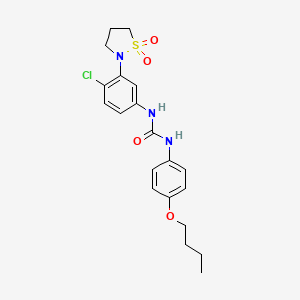
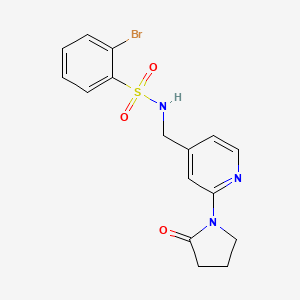
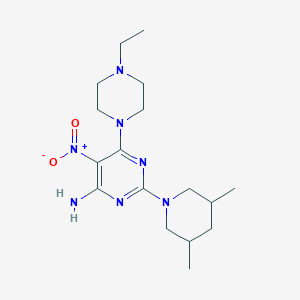
![1-METHANESULFONYL-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2840256.png)
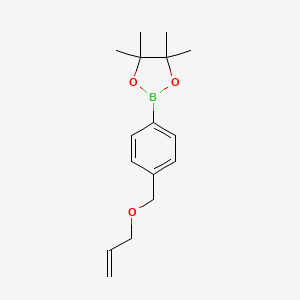
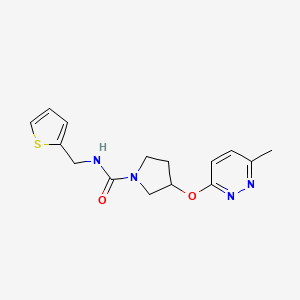
![3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2840261.png)
![N-[2-(Benzyloxy)phenyl]pivalamide](/img/structure/B2840263.png)
![(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one](/img/structure/B2840264.png)
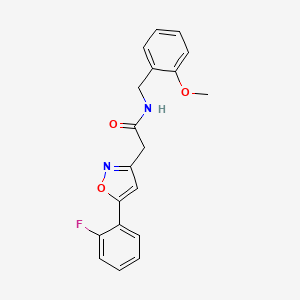
![3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2840267.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)
